molecular formula C22H26O7 B019232 Tupichilignan A CAS No. 69586-96-5

Tupichilignan A

Cat. No. B019232
CAS RN: 69586-96-5
M. Wt: 402.4 g/mol
InChI Key: MWTKKKPTALSSLI-XFQAVAEZSA-N
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Description

Tupichilignan A is a natural product isolated from the barks of Pseudolarix kaemp . It is a high-purity compound used for reference standards, pharmacological research, and as an inhibitor .


Synthesis Analysis

There is a study that discusses an asymmetric total synthesis of Tupichilignan A using donor-acceptor cyclopropanes . This study also led to a structural revision of Tupichilignan A .

Scientific Research Applications

Asymmetric Synthesis

Tupichilignan A has been utilized in the field of asymmetric synthesis. Researchers have achieved the asymmetric total synthesis of Tupichilignan A using highly stereoselective Cu-catalyzed oxy-homo-Michael (OHM) addition of alcohols into bicyclic donor-acceptor cyclopropanes . This process is significant for the production of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and fine chemicals.

Organic Chemistry Research

In organic chemistry, Tupichilignan A serves as a model compound for studying various reactions. The compound’s synthesis involves key steps like ring-opening cyclization and reductive ring-opening reactions of enantioenriched donor-acceptor cyclopropanes . These reactions are fundamental to understanding the mechanisms behind the formation of complex organic molecules.

Structural Revision and Absolute Configuration

The spectral data of Tupichilignan A have led to a structural revision of the compound. Researchers have corrected the absolute configuration at the 7 position of Tupichilignan A from R to S based on synthesized diastereomers’ spectral data . This highlights the importance of Tupichilignan A in confirming the structures of natural products.

Safety and Hazards

According to the Material Safety Data Sheet (MSDS) for Tupichilignan A, it does not pose significant health or environmental hazards . In case of contact with eyes or skin, or if ingested or inhaled, appropriate first aid measures should be taken .

properties

IUPAC Name

(3R,4R)-4-[(R)-(3,4-dimethoxyphenyl)-hydroxymethyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O7/c1-25-17-7-5-13(10-19(17)27-3)9-15-16(12-29-22(15)24)21(23)14-6-8-18(26-2)20(11-14)28-4/h5-8,10-11,15-16,21,23H,9,12H2,1-4H3/t15-,16+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTKKKPTALSSLI-XFQAVAEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)[C@H](C3=CC(=C(C=C3)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tupichilignan A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What led to the revision of the Tupichilignan A structure?

A1: The researchers synthesized both possible diastereomers of Tupichilignan A. They found that the spectral data of the diastereomer previously reported as Tupichilignan A in the literature did not match the spectral data of the naturally isolated compound. By comparing the spectral data of both synthesized diastereomers to the natural product, the researchers revised the structure of Tupichilignan A, changing the absolute configuration of the 7 position from R to S [].

Q2: What were the key chemical transformations involved in the asymmetric total synthesis of Tupichilignan A?

A2: The researchers employed several crucial steps in their synthesis []:

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